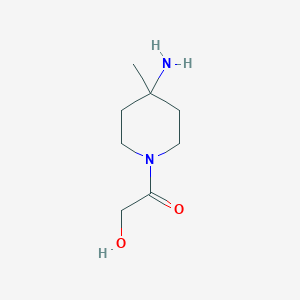
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and hydroxyethanone functionalities. One common method involves the reaction of 4-methylpiperidine with chloroacetyl chloride, followed by reduction with sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various enzymes and receptors, influencing their function and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)piperidine: Similar in structure but lacks the hydroxyethanone moiety.
2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-Amino-2,2,6,6-tetramethylpiperidine: Features a more substituted piperidine ring.
Uniqueness
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both an amino group and a hydroxyethanone moiety on the piperidine ring.
Propiedades
Número CAS |
651056-94-9 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(4-amino-4-methylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H16N2O2/c1-8(9)2-4-10(5-3-8)7(12)6-11/h11H,2-6,9H2,1H3 |
Clave InChI |
ZDCGLZTXTXNINS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)


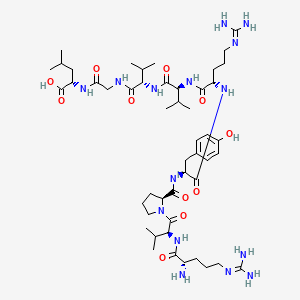
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
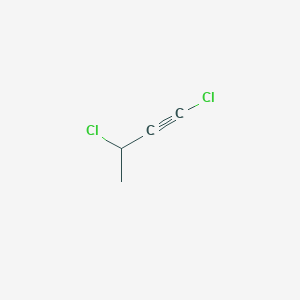
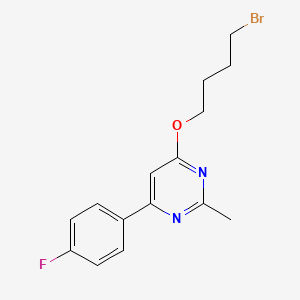
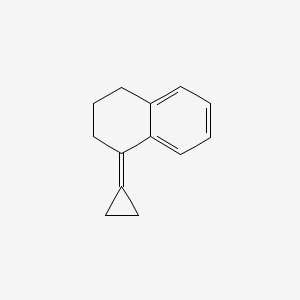

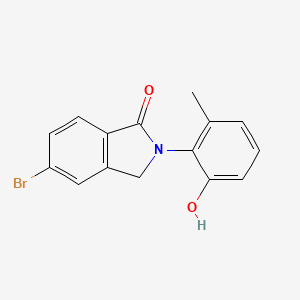
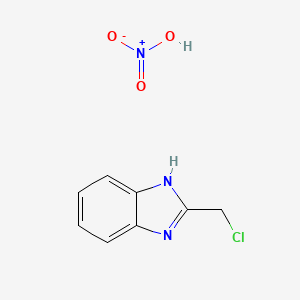
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)

![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
